molecular formula C19H15ClFN3O4S B11373327 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11373327
M. Wt: 435.9 g/mol
InChI Key: GGKPEAJKKBQHIV-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and methoxyphenyl groups. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of substituents: The chloro, fluorophenyl, methanesulfonyl, and methoxyphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Final coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the chloro and fluorophenyl positions. Common reagents for these reactions include halogenating agents and nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl group, which contributes to their reactivity and potential biological activities.

    Fluorophenyl derivatives: These compounds contain the fluorophenyl group, which can influence their chemical stability and biological interactions.

The uniqueness of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClFN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O4S/c1-28-14-8-6-13(7-9-14)23-18(25)17-15(20)10-22-19(24-17)29(26,27)11-12-4-2-3-5-16(12)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

GGKPEAJKKBQHIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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